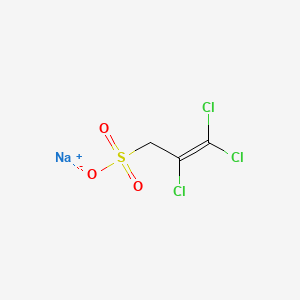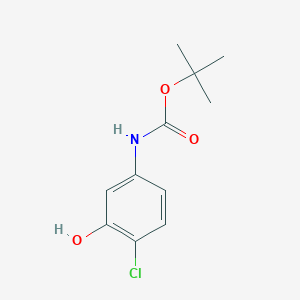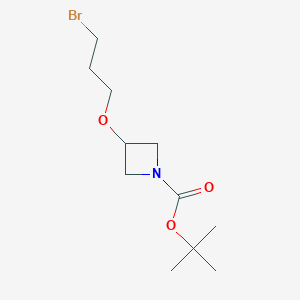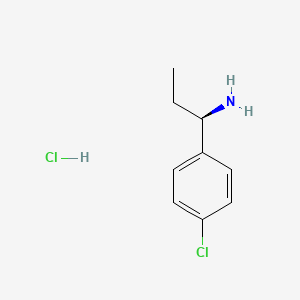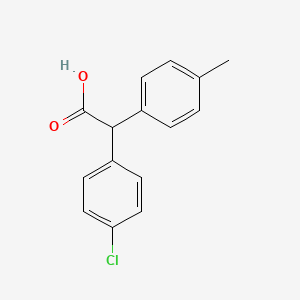
2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid
Descripción general
Descripción
2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid, also known as 4-chlorophenyl-2-p-tolylacetate or 4-CPTA, is an organic compound used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is used as an intermediate in the preparation of several drugs, such as the antiepileptic drug lamotrigine. Additionally, 4-CPTA has been studied for its potential applications in the treatment of cancer, diabetes, and other diseases.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Pharmacological Profile
2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid and its derivatives have been studied for their pharmacological properties, notably as inhibitors of cyclo-oxygenase and 5-lipoxygenase enzymes. A study on a pyrrolizine derivative of this compound demonstrated significant anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal models, making it a potential candidate for various therapeutic applications (Laufer et al., 1994).
Herbicide Degradation and Environmental Protection
Research has also focused on the degradation and mineralization of chlorophenoxy acetic acids, such as 2,4-Dichlorophenoxyacetic acid, a herbicide structurally similar to 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid. Advanced oxidation processes like the photo-electro/Persulfate/nZVI process have been optimized for environmental protection, indicating the significance of these compounds and their derivatives in environmental science (Mehralipour & Kermani, 2021).
Immunostimulatory Activity
Preliminary research on related chemical structures has revealed immunostimulatory activities in mouse models, showing potential in cancer treatment and immunology. For instance, 3-(p-chlorophenyl)-2,3-dihydro-3-hydroxythiazolo[3,2-α]-benzimidazole-2-acetic acid significantly increased anti-SRBC response and anti-leukemia resistance, indicating the potential of 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid derivatives in medical research (Tagliabue et al., 1978).
Chemical Analysis and Detection Techniques
Methods have been developed for the precise detection and analysis of similar compounds in biological fluids, which is crucial for pharmacokinetic studies and clinical monitoring. For example, a gas-liquid chromatographic method was established for determining 2-(o-chlorophenyl)-2-(p-chlorophenyl)-acetic acid in human blood and urine (Guilford et al., 1980).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-(4-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-2-4-11(5-3-10)14(15(17)18)12-6-8-13(16)9-7-12/h2-9,14H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUMJIWTLRPCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



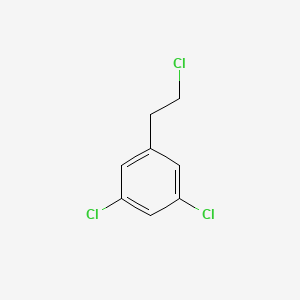
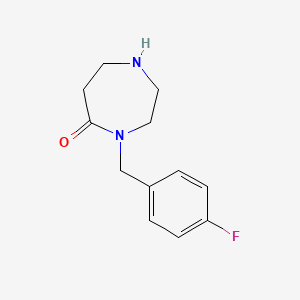
![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)
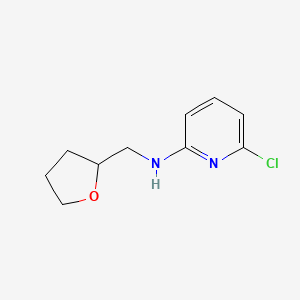
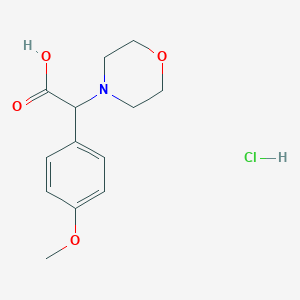
![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)
![2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride](/img/structure/B1455286.png)
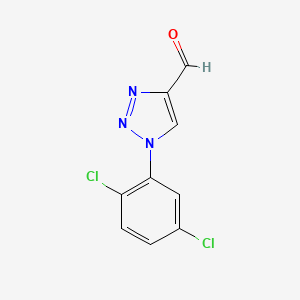
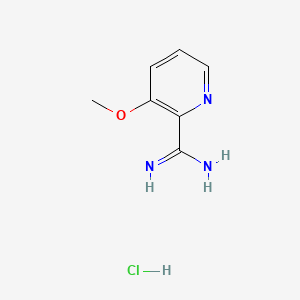
![4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1455289.png)
